molecular formula C10H10ClFO2 B6304181 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde CAS No. 2056110-38-2

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

Cat. No. B6304181
CAS RN: 2056110-38-2
M. Wt: 216.63 g/mol
InChI Key: IGJNHPFPYIIVFW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 2056110-38-2 . It has a molecular weight of 216.64 . The IUPAC name for this compound is 3-chloro-5-fluoro-4-isopropoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is 1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.64 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Synthesis : Compounds similar to 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde serve as key intermediates in the synthesis of a variety of chemicals. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through the Sommelet reaction exemplifies the use of halogenated benzaldehydes in creating compounds with potential applications in medicine, pesticides, and other fine chemicals (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005).

  • Experimental Studies on Molecular Structure : Research on compounds like 4-chloro-3-fluorobenzaldehyde provides insights into the effect of halogens on molecular conformation, contributing to a deeper understanding of chemical properties and the design of new materials (C. Parlak, C. S. C. Kumar, H. Fun, et al., 2014).

Applications in Drug Synthesis and Material Science

  • Anticancer Activity : The synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes demonstrates the potential for developing new anticancer agents. The fluorinated compounds retain potent cell growth inhibitory properties, highlighting the role of halogenated benzaldehydes in medicinal chemistry (N. Lawrence, L. Hepworth, D. Rennison, et al., 2003).

  • Material Synthesis : Research on the synthesis and characterization of bis-aldehyde monomers and their electrically conductive pristine polyazomethines showcases the application of halogenated benzaldehydes in material science. These materials exhibit promising electrical conductivity, indicating their potential in electronic applications (A. Hafeez, Z. Akhter, J. Gallagher, et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJNHPFPYIIVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224870
Record name Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

CAS RN

2056110-38-2
Record name Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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